Comparative Lipophilicity (LogP) Profile vs. Unsubstituted and Halogenated Analogs
The 2-(4-Fluorophenyl)propan-2-amine scaffold exhibits a specific lipophilicity profile, as quantified by its LogP, that differentiates it from its unsubstituted, chloro-, and bromo- analogs. The LogP value for the target compound is reported as 2.72 . This positions it as less lipophilic than the 4-chloro (LogP 3.23) [1] and 4-bromo (LogP 3.34) [2] analogs, but more lipophilic than the unsubstituted phenyl analog (XLogP3 1.59) [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.72 |
| Comparator Or Baseline | 2-Phenylpropan-2-amine (XLogP3 1.59), 2-(4-Chlorophenyl)propan-2-amine (LogP 3.23), 2-(4-Bromophenyl)propan-2-amine (LogP 3.34) |
| Quantified Difference | Target compound is approximately 1.13 units more lipophilic than the unsubstituted analog, and 0.51 to 0.62 units less lipophilic than the chloro- and bromo- analogs, respectively. |
| Conditions | Computed or experimentally derived LogP values from vendor and database sources. |
Why This Matters
Lipophilicity is a key determinant of a molecule's ADME properties; the intermediate LogP of the 4-fluoro analog may offer an optimal balance between membrane permeability and aqueous solubility compared to more or less lipophilic halogenated alternatives.
- [1] Kuujia. (n.d.). 2-(4-Chlorophenyl)propan-2-amine. Retrieved April 17, 2026. View Source
- [2] Kuujia. (n.d.). 2-(4-Bromophenyl)propan-2-amine. Retrieved April 17, 2026. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. (n.d.). 2-phenyl-propylamine ligand page. View Source
